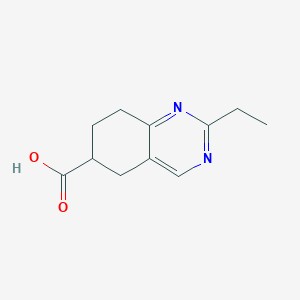

2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” is a chemical compound with the CAS Number: 1367810-58-9. It has a molecular weight of 206.24 and its IUPAC name is 2-ethyl-5,6,7,8-tetrahydro-6-quinazolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O2/c1-2-10-12-6-8-5-7 (11 (14)15)3-4-9 (8)13-10/h6-7H,2-5H2,1H3, (H,14,15) and the InChI key is RDWFOTPRCCPZDQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 385.0±42.0 °C and its predicted density is 1.229±0.06 g/cm3 . The pKa is predicted to be 4.18±0.20 .Scientific Research Applications

Synthesis of Tetrahydroquinoline Derivatives

The synthesis of tetrahydroquinoline derivatives, including those related to 2-ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, has been explored for various applications. One study detailed the reaction of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate with 2-nitrobenzaldehydes, leading to the formation of 2-amino-4-tetrahydroquinolinylidene-2-pentenedioic acid derivatives and 4-amino-2-tetrahydroquinolinylbutanoic acid derivatives as main products. These compounds have potential applications in the development of new pharmaceuticals and materials due to their complex heterocyclic structures (Bombarda, Erba, Gelmi, & Pocar, 1992).

Antibacterial Activities of Quinolones

Another significant application of tetrahydroquinazoline derivatives is in the field of antibacterial research. Quinolones containing heterocyclic substituents, including tetrahydroquinazoline derivatives, have been synthesized and tested for their antibacterial properties. These compounds have demonstrated greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative organisms, indicating their potential as novel antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990).

Natural Product Discovery

The discovery of natural products featuring tetrahydroquinoline structures also highlights the importance of this compound derivatives in scientific research. For instance, helquinoline, a tetrahydroquinoline antibiotic, was isolated from cultures of Janibacter limosus, showcasing the role of these compounds in natural product chemistry and potential pharmaceutical applications (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Properties

IUPAC Name |

2-ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-10-12-6-8-5-7(11(14)15)3-4-9(8)13-10/h6-7H,2-5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWFOTPRCCPZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C2CC(CCC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2652251.png)

![4-[(3-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2652252.png)

![6-ethyl-2-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652255.png)

![N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2652256.png)

![3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2652265.png)